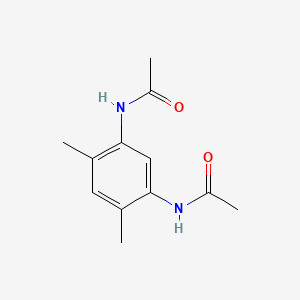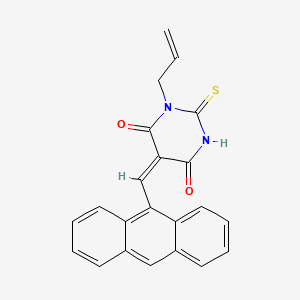
4-isopropylphenyl 3-chloro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropylphenyl 3-chloro-4-methoxybenzoate is a chemical compound commonly used in scientific research due to its potential as a pharmacological tool. This compound is a member of the benzoate ester family and is known for its ability to modulate certain biological pathways within the body.
Mechanism of Action
The mechanism of action of 4-isopropylphenyl 3-chloro-4-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors within the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 4-isopropylphenyl 3-chloro-4-methoxybenzoate has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropylphenyl 3-chloro-4-methoxybenzoate can have a range of biochemical and physiological effects within the body. This compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 4-isopropylphenyl 3-chloro-4-methoxybenzoate has been shown to reduce pain in animal models, suggesting its potential as an analgesic. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
4-isopropylphenyl 3-chloro-4-methoxybenzoate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, 4-isopropylphenyl 3-chloro-4-methoxybenzoate has been shown to have potential as an anti-inflammatory agent and analgesic, making it a useful tool for investigating these pathways. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of 4-isopropylphenyl 3-chloro-4-methoxybenzoate is not fully understood, which can make it difficult to interpret results. Additionally, more research is needed to fully understand the potential side effects of this compound.
Future Directions
There are several future directions for research on 4-isopropylphenyl 3-chloro-4-methoxybenzoate. One potential area of investigation is the development of new analogs of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-isopropylphenyl 3-chloro-4-methoxybenzoate and its potential as an anti-inflammatory agent and analgesic. Finally, more research is needed to investigate the potential side effects of this compound and to determine its safety for use in humans.
Synthesis Methods
The synthesis of 4-isopropylphenyl 3-chloro-4-methoxybenzoate involves the reaction of 4-isopropylphenol with 3-chloro-4-methoxybenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Scientific Research Applications
4-isopropylphenyl 3-chloro-4-methoxybenzoate has been widely used in scientific research as a pharmacological tool due to its ability to modulate certain biological pathways. This compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 4-isopropylphenyl 3-chloro-4-methoxybenzoate has been investigated for its potential as an analgesic, with studies showing its ability to reduce pain in animal models.
properties
IUPAC Name |
(4-propan-2-ylphenyl) 3-chloro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11(2)12-4-7-14(8-5-12)21-17(19)13-6-9-16(20-3)15(18)10-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDPZKKTXMVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)phenyl 3-chloro-4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)



![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4985757.png)
![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)
![4-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4985770.png)
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)